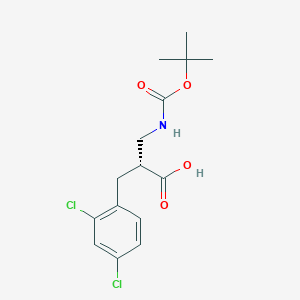
2-(3-Methoxypropyl)propane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Methoxypropyl)propane-1,3-diol is an organic compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups (-OH) and a methoxy group (-OCH3) attached to a propane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 3-methoxypropyl bromide with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as potassium carbonate can be employed to enhance the reaction rate. The final product is often purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(3-Methoxypropyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(3-Methoxypropyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 2-(3-Methoxypropyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the compound’s overall chemical behavior.
相似化合物的比较
Similar Compounds
Propane-1,3-diol: A simple diol with two hydroxyl groups.
2-Methyl-1,3-propanediol: A diol with a methyl group attached to the propane backbone.
1,3-Dioxanes and 1,3-Dioxolanes: Cyclic compounds derived from propane-1,3-diol.
Uniqueness
2-(3-Methoxypropyl)propane-1,3-diol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar diols. This makes it a valuable compound for various applications in research and industry.
属性
分子式 |
C7H16O3 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC 名称 |
2-(3-methoxypropyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O3/c1-10-4-2-3-7(5-8)6-9/h7-9H,2-6H2,1H3 |
InChI 键 |
HNNONNFIHONPSS-UHFFFAOYSA-N |
规范 SMILES |
COCCCC(CO)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



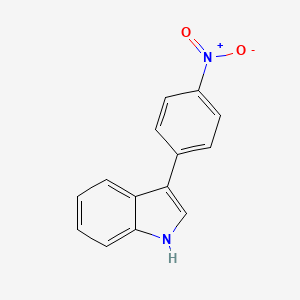
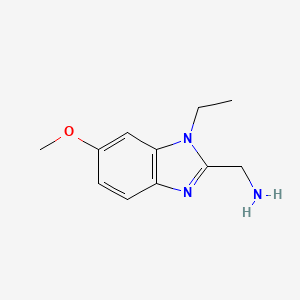
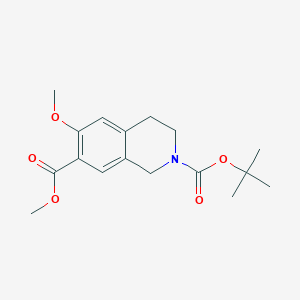
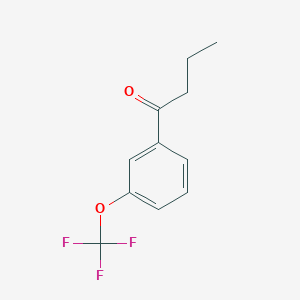
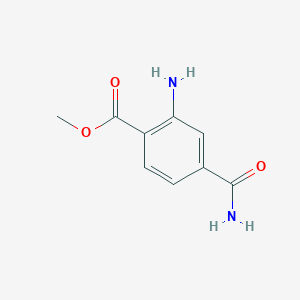
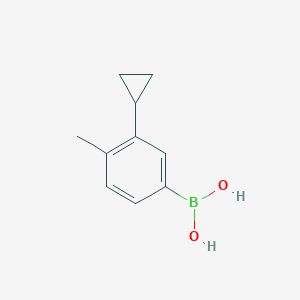
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

